5-Methyl Substitution Delivers Optimal c-Src/Lck Selectivity Ratio Versus 5-Cyclopropyl, 5-Ethyl, and 5-Phenyl Analogs
In a direct head-to-head comparison within the same study, the 5-methyl derivative (compound 7f) exhibited a c-Src IC50 of 0.175 mM and a selectivity ratio of 5.5-fold over the structurally homologous Lck kinase (IC50 = 0.962 mM). The 5-cyclopropyl analog (7o) achieved higher potency (c-Src IC50 = 0.004 mM) but only 2.5-fold selectivity over Lck, while the 5-phenyl analog (7m) was essentially non-selective (c-Src/Lck IC50 = 0.018/0.019 mM; ratio = 1.06). The 5-ethyl (7n) and 5-isopropyl (7p) analogs showed intermediate profiles [1]. This demonstrates that the 5-methyl group provides the widest selectivity window against Lck, a critical off-target kinase associated with immunosuppression.
| Evidence Dimension | c-Src/Lck selectivity ratio (IC50 Lck / IC50 c-Src) |
|---|---|
| Target Compound Data | c-Src IC50 = 0.175 mM; Lck IC50 = 0.962 mM; Selectivity ratio = 5.5 |
| Comparator Or Baseline | 5-cyclopropyl (7o): c-Src IC50 = 0.004 mM, Lck IC50 = 0.010 mM, ratio = 2.5. 5-phenyl (7m): c-Src IC50 = 0.018 mM, Lck IC50 = 0.019 mM, ratio = 1.06. 5-ethyl (7n): c-Src IC50 = 0.010 mM, Lck IC50 = 0.288 mM, ratio = 28.8 (but with reduced ZAP and Syk selectivity). |
| Quantified Difference | The 5-methyl derivative achieves a 5.5-fold selectivity window, which is 2.2-fold greater than the 5-cyclopropyl analog and 5.2-fold greater than the 5-phenyl analog, while maintaining broader kinome selectivity than the 5-ethyl derivative. |
| Conditions | In vitro kinase inhibition assay; recombinant c-Src and Lck enzymes; IC50 determined by phosphorylation of a fluorescent peptide substrate. |
Why This Matters
For procurement decisions in kinase drug discovery programs, the 5-methyl scaffold offers a uniquely balanced selectivity profile that minimizes the risk of Lck-driven immunosuppressive side effects while preserving c-Src inhibitory potency.
- [1] Mukaiyama H, Nishimura T, Kobayashi S, Ozawa T, Kamada N, Komatsu Y, Kikuchi S, Oonota H, Kusama H. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chem Pharm Bull (Tokyo). 2007 Jun;55(6):881-9. Table 2: Inhibitory Activities against c-Src Kinase and Selectivity Profiles. DOI: 10.1248/cpb.55.881. View Source
